2-(4-Iodophenyl)-1-methylindole
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Overview
Description
2-(4-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of an iodine atom in the phenyl ring of this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 2-(4-Iodophenyl)-1-methylindole typically involves the iodination of 1-methylindole followed by a coupling reaction with an appropriate phenyl derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Iodophenyl)-1-methylindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Scientific Research Applications
2-(4-Iodophenyl)-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1-methylindole involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can form halogen bonds with target molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4-Iodophenyl)-1-methylindole can be compared with other similar compounds such as:
2-(4-Bromophenyl)-1-methylindole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity due to the different halogen atom.
2-(4-Chlorophenyl)-1-methylindole: Contains a chlorine atom in the phenyl ring. It has distinct chemical properties and applications compared to the iodine derivative.
2-(4-Fluorophenyl)-1-methylindole:
Properties
Molecular Formula |
C15H12IN |
---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12IN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |
InChI Key |
WUUDAYIIWZARPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)I |
Origin of Product |
United States |
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